molecular formula C12H15O3P B14680633 1,1'-(Phenylphosphoryl)di(propan-2-one) CAS No. 37506-13-1

1,1'-(Phenylphosphoryl)di(propan-2-one)

Cat. No.: B14680633
CAS No.: 37506-13-1
M. Wt: 238.22 g/mol
InChI Key: CXWZJWQGWUJAFR-UHFFFAOYSA-N
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Description

1,1’-(Phenylphosphoryl)di(propan-2-one) is an organic compound characterized by the presence of a phenyl group attached to a phosphoryl group, which is further connected to two propan-2-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Phenylphosphoryl)di(propan-2-one) can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with acetone in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of 1,1’-(Phenylphosphoryl)di(propan-2-one) may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Phenylphosphoryl)di(propan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,1’-(Phenylphosphoryl)di(propan-2-one) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Phenylphosphoryl)di(propan-2-one) involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Similar in structure but lacks the propan-2-one moieties.

    Phenylphosphine oxide: Contains a phosphine oxide group instead of a phosphoryl group.

    Phenylacetone: Similar in having a phenyl group attached to a carbonyl group but lacks the phosphoryl group.

Uniqueness

1,1’-(Phenylphosphoryl)di(propan-2-one) is unique due to the presence of both a phenyl group and a phosphoryl group, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and form coordination complexes makes it valuable in various research and industrial applications.

Properties

CAS No.

37506-13-1

Molecular Formula

C12H15O3P

Molecular Weight

238.22 g/mol

IUPAC Name

1-[2-oxopropyl(phenyl)phosphoryl]propan-2-one

InChI

InChI=1S/C12H15O3P/c1-10(13)8-16(15,9-11(2)14)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI Key

CXWZJWQGWUJAFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CP(=O)(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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